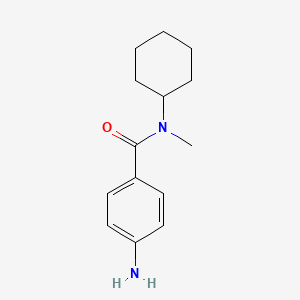

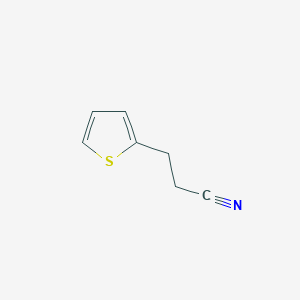

3-(Thiophen-2-yl)propanenitrile

Übersicht

Beschreibung

2-Thiophenepropanenitrile is a useful research compound. Its molecular formula is C7H7NS and its molecular weight is 137.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Thiophenepropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophenepropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Thiophen und seine substituierten Derivate, wie 3-(Thiophen-2-yl)propanenitrile, sind in der medizinischen Chemie von großer Bedeutung . Sie wurden mit einer breiten Palette von therapeutischen Eigenschaften berichtet, die vielfältige Anwendungen in der medizinischen Chemie finden .

Anwendungen gegen Entzündungen

Einige Thiophen-basierte Verbindungen wirken als entzündungshemmende Mittel . Beispielsweise ist bekannt, dass 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyharnstoff entzündungshemmende Eigenschaften besitzt .

Antimikrobielle Anwendungen

Thiophen-basierte Verbindungen zeigen auch antimikrobielle Eigenschaften . Dies macht sie wertvoll bei der Entwicklung neuer antimikrobieller Medikamente .

Antikrebsanwendungen

Thiophen-Derivate haben sich als vielversprechend in Antikrebsanwendungen erwiesen . Es wurde festgestellt, dass sie bestimmte Arten von Krebszellen hemmen .

Materialwissenschaft

Thiophen-Derivate werden in der Industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt . Sie spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter .

Organische Leuchtdioden (OLEDs)

Thiophen-vermittelte Moleküle spielen eine prominente Rolle bei der Herstellung von organischen Leuchtdioden (OLEDs) . Dies macht sie im Bereich der Elektronik wichtig .

Organische Feldeffekttransistoren (OFETs)

Thiophen-basierte Verbindungen werden auch bei der Entwicklung von organischen Feldeffekttransistoren (OFETs) verwendet . Dies unterstreicht ihre Bedeutung im Bereich der Elektronik .

Synthese neuer Verbindungen

Thiophen und seine Derivate werden als Zwischenprodukte in der organischen Synthese verwendet . Sie werden bei der Synthese einer Vielzahl anderer Verbindungen verwendet, was ihre Bedeutung im Bereich der organischen Chemie unterstreicht .

Safety and Hazards

Wirkmechanismus

Target of Action

3-(Thiophen-2-yl)propanenitrile, also known as 2-Thiophenepropanenitrile, is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that these compounds likely interact with various cellular targets, leading to changes in cellular function and physiology .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse therapeutic properties . For instance, they can act as anti-inflammatory agents, potentially affecting the inflammatory response pathway . They can also act as anti-cancer agents, potentially affecting cell proliferation and apoptosis pathways . .

Result of Action

Given the therapeutic properties of thiophene derivatives, it can be inferred that these compounds likely lead to changes in cellular function and physiology .

Biochemische Analyse

Biochemical Properties

2-Thiophenepropanenitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 involves the binding of 2-Thiophenepropanenitrile to the enzyme’s active site, leading to its subsequent oxidation . Additionally, 2-Thiophenepropanenitrile can interact with other biomolecules such as glutathione, which plays a role in detoxification processes .

Cellular Effects

2-Thiophenepropanenitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways . In terms of cell signaling, 2-Thiophenepropanenitrile can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which are involved in various cellular functions . The compound’s impact on cellular metabolism includes alterations in the activity of metabolic enzymes, leading to changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of 2-Thiophenepropanenitrile involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For example, its interaction with cytochrome P450 enzymes results in the oxidation of 2-Thiophenepropanenitrile, which can produce reactive intermediates that further interact with other cellular components . Additionally, 2-Thiophenepropanenitrile can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Thiophenepropanenitrile can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to 2-Thiophenepropanenitrile in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-Thiophenepropanenitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced detoxification and protection against oxidative stress . At higher doses, 2-Thiophenepropanenitrile can induce toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

2-Thiophenepropanenitrile is involved in several metabolic pathways, primarily those related to its oxidation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, 2-Thiophenepropanenitrile can be conjugated with glutathione, facilitating its excretion from the body . These metabolic pathways play a crucial role in regulating the compound’s biological activity and toxicity .

Transport and Distribution

Within cells and tissues, 2-Thiophenepropanenitrile is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, 2-Thiophenepropanenitrile can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 2-Thiophenepropanenitrile is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through the presence of targeting sequences . These localization signals ensure that 2-Thiophenepropanenitrile exerts its effects in the appropriate cellular context, influencing its activity and function .

Eigenschaften

IUPAC Name |

3-thiophen-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHPLEDDWFMRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312298 | |

| Record name | 2-Thiophenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-13-4 | |

| Record name | 2-Thiophenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

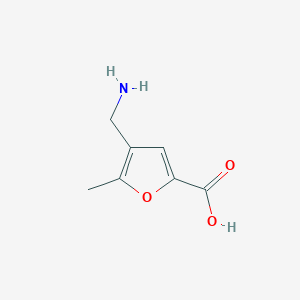

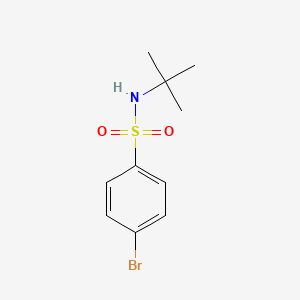

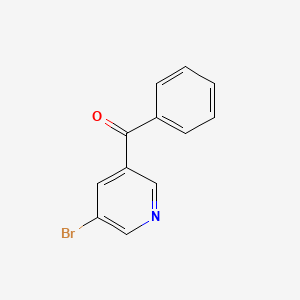

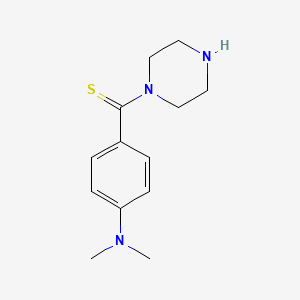

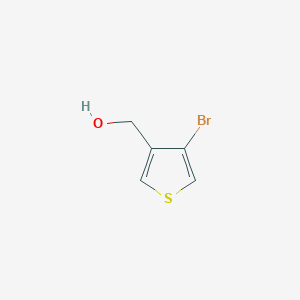

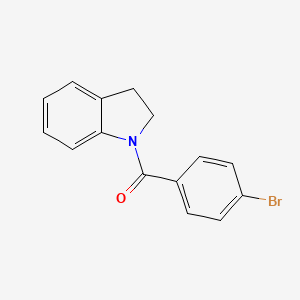

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.